PROTAC Linker Performance: Trans-Cyclohexyl Enables Superior Degradation Cooperativity Over Cis Analogue
In a matched molecular pair study of LRRK2-degrading PROTACs, the trans-cyclohexyl linker (XL01126) demonstrated superior degradation cooperativity compared to its cis analogue, despite exhibiting weaker binary binding affinity to the VHL E3 ligase. High-resolution co-crystal structures revealed that the trans linker adopts a rigid 'stick-out' conformation conducive to ternary complex formation, while the cis linker collapses into a 'folded-back' conformation that disrupts productive degradation [1]. This evidence establishes that the trans stereochemistry of the cyclohexyl moiety in tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is structurally pre-validated for incorporation into PROTAC linkers where linker rigidity and cooperative degradation are desired parameters.
| Evidence Dimension | PROTAC degradation cooperativity and conformational preference of cyclohexyl linker |
|---|---|
| Target Compound Data | Trans-cyclohexyl PROTAC XL01126: superior degradation cooperativity; rigid 'stick-out' conformation |
| Comparator Or Baseline | Cis-cyclohexyl PROTAC analogue: inferior degradation cooperativity; collapsed 'folded-back' conformation |
| Quantified Difference | Qualitatively superior degradation; cis analogue forms weaker ternary complex despite stronger binary VHL binding |
| Conditions | LRRK2 PROTAC system; VHL E3 ligase binding; co-crystal structures (PDB 9eqj); cellular degradation assays |
Why This Matters
Procurement of the trans stereoisomer is essential for PROTAC programs where linker rigidity drives ternary complex formation; substitution with the cis isomer is likely to yield false-negative degradation results.
- [1] PDB Entry 9eqj. LRRK2 PROTAC XL01126 bearing a trans-cyclohexyl group in the linker is a better and more cooperative degrader than its corresponding cis-analogue. Released 28 Aug 2024. DOI: 10.2210/pdb9eqj/pdb. View Source
